5-benzamido-2-morpholin-4-ylbenzamide
Description
5-Benzamido-2-morpholin-4-ylbenzamide is a synthetic small molecule characterized by a benzamide core substituted with a morpholine ring at the 2-position and a benzamido group at the 5-position. The morpholine moiety enhances solubility due to its polar nature, while the benzamide group facilitates hydrogen bonding, making the compound a candidate for pharmacological applications, particularly in targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions.
Properties
IUPAC Name |
5-benzamido-2-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c19-17(22)15-12-14(20-18(23)13-4-2-1-3-5-13)6-7-16(15)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHBAECHWALXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzamido-2-morpholin-4-ylbenzamide typically involves the amidation of benzoin derivatives. One common method is the electrochemical synthesis, where benzoin is first prepared from benzaldehyde through a condensation reaction. The benzoin is then amidated using an electrochemically generated superoxide anion in the presence of an aliphatic primary or secondary amine .
Industrial Production Methods
the principles of green chemistry, such as the use of electrochemical methods to minimize waste and the use of ionic liquids as solvents, can be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Benzamido-2-morpholin-4-ylbenzamide can undergo various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the benzamide and morpholine groups.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Common reagents include alkyl halides and hydrazine for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Substitution: Various substituted benzamides and morpholine derivatives.
Scientific Research Applications
5-Benzamido-2-morpholin-4-ylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-benzamido-2-morpholin-4-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. This interaction is facilitated by the benzamide and morpholine groups, which can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares structural features and synthetic routes of 5-benzamido-2-morpholin-4-ylbenzamide with related compounds from the literature:
Key Observations :
- Morpholine Placement: The direct attachment of morpholine to the benzene ring (vs. morpholinomethyl in 4a) may reduce steric hindrance, enhancing binding affinity in target interactions .
- Substituent Effects: Chlorophenyl and cyano groups in chromene derivatives (3) increase lipophilicity, whereas the benzamido group in the target compound balances polarity for better aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
